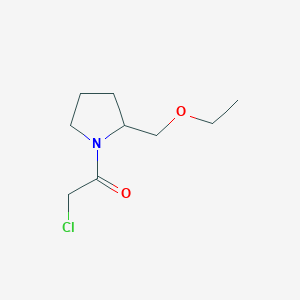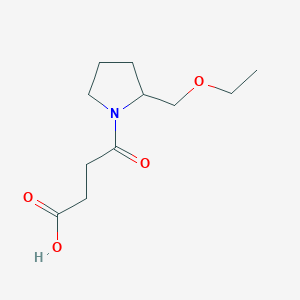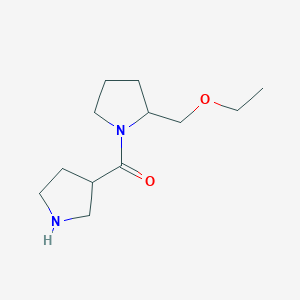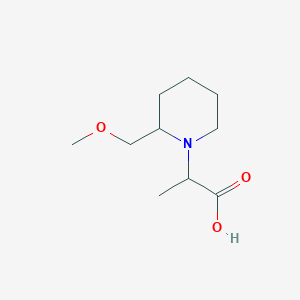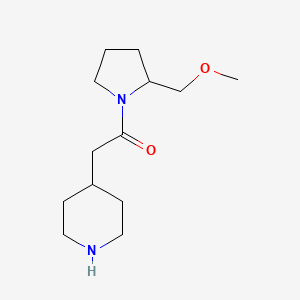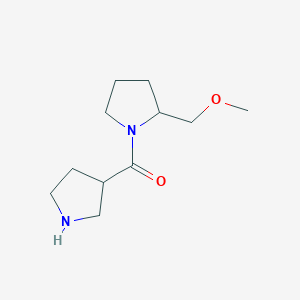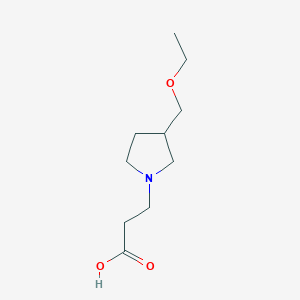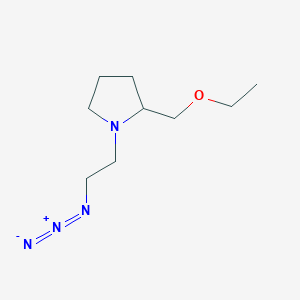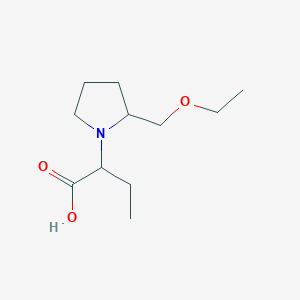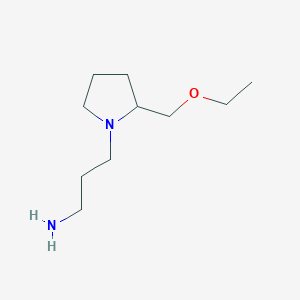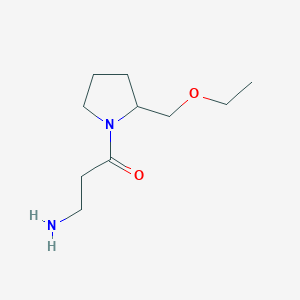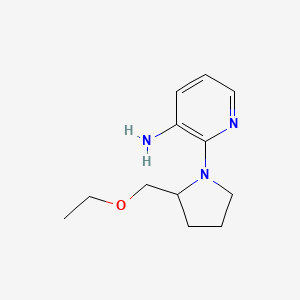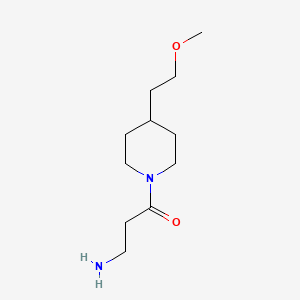
3-アミノ-1-(4-(2-メトキシエチル)ピペリジン-1-イル)プロパン-1-オン
説明
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
糖尿病治療
この化合物は、2型糖尿病の治療に潜在的な用途があります。 ピペリジン誘導体、問題の化合物のようなものは、酵素DPP-4に対する阻害効果について研究されています 。 DPP-4阻害剤は、インスリン産生の増加と肝臓でのグルコース産生の減少に役立つ薬剤のクラスであり、糖尿病患者の血糖値管理に役立ちます。
抗がん研究
ピペリジン系化合物は、その抗がん特性について研究されています。 これらの化合物は、癌細胞のシグナル伝達経路を阻害したり、癌細胞においてアポトーシス(プログラムされた細胞死)を誘導したりすることで作用する可能性があります 。 3-アミノ-1-(4-(2-メトキシエチル)ピペリジン-1-イル)プロパン-1-オンの特定の構造は、新しい抗がん剤の開発において重要となる可能性があります。
抗ウイルス剤と抗菌剤
ピペリジン環は、多くの抗ウイルス剤と抗菌剤に見られる一般的な特徴です。 3-アミノ-1-(4-(2-メトキシエチル)ピペリジン-1-イル)プロパン-1-オンなどの化合物の研究は、ウイルスや細菌感染症に対抗する新しい薬剤の開発につながる可能性があります .
神経変性疾患治療
アルツハイマー病などの神経変性疾患の治療に、ピペリジン誘導体を用いる研究が進行中です。 これらの化合物は、さまざまな神経伝達物質系と相互作用することができ、このような疾患の進行を遅らせるのに役立つ可能性があります .
鎮痛剤と抗炎症作用
ピペリジン誘導体は、鎮痛(痛みを和らげる)作用と抗炎症作用を有することが知られています。 関節炎などの疾患における痛みを軽減し、炎症を抑制するのに役立つ新しい薬剤の開発に使用できます .
降圧効果
一部のピペリジン誘導体は、高血圧を下げる効果を示すことが期待されています。 これらの化合物は、血管を弛緩させるか、または中枢神経系に作用して血圧を下げることで作用する可能性があります .
抗精神病薬
ピペリジン化合物の構造は、気分や思考プロセスに関与する脳内の受容体と相互作用するように最適化できます。 これにより、これらの化合物は、抗精神病薬の開発のための候補となります .
抗凝固作用
ピペリジン誘導体に関する研究には、抗凝固剤としての使用も含まれます。 これらの物質は血栓の発生を防ぐことができ、深部静脈血栓症や肺塞栓症などの状態の治療と予防に重要です .
作用機序
Target of Action
Similar compounds have been found to inhibit cdk8 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It is suggested that the mechanism of action is most likely mediated through cdk8 inhibition . Inhibition of CDK8 can disrupt cell cycle progression, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
Given its potential role as a cdk8 inhibitor , it may impact pathways related to cell cycle regulation.
Result of Action
As a potential cdk8 inhibitor , it may induce cell cycle arrest and potentially cell death.
生化学分析
Biochemical Properties
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to gradual changes in cellular responses, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity .
Metabolic Pathways
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-15-9-5-10-3-7-13(8-4-10)11(14)2-6-12/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRKORXHNJSUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


